molecular formula C10H16N2O4S3 B1670892 Dorzolamide CAS No. 120279-96-1

Dorzolamide

カタログ番号 B1670892
CAS番号: 120279-96-1
分子量: 324.4 g/mol
InChIキー: IAVUPMFITXYVAF-XPUUQOCRSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dorzolamide is a potent carbonic anhydrase II inhibitor . It is used to treat increased pressure in the eye caused by open-angle glaucoma or a condition called hypertension of the eye . Both eye conditions are caused by high pressure in your eye and can lead to pain from pressure in your eye and then can eventually harm your vision .


Synthesis Analysis

A study titled “Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermediates” discusses the synthesis of Dorzolamide .


Molecular Structure Analysis

Dorzolamide has a molecular formula of C10H16N2O4S3 and a molecular weight of 324.4 g/mol . It is a sulfonamide and a member of thiophenes .


Chemical Reactions Analysis

A study titled “Electrochemically-selective electrode for quantification of dorzolamide in bulk drug substance and dosage form” discusses the chemical reactions of Dorzolamide . Another study titled “New RP-HPLC Method Development and Validation for Dorzolamide in Ophthalmic Dosage Form” also provides insights into the chemical reactions of Dorzolamide .


Physical And Chemical Properties Analysis

Dorzolamide has a molecular formula of C10H16N2O4S3 and a molecular weight of 324.4 g/mol . More detailed physical and chemical properties can be found in its safety data sheet .

作用機序

Target of Action

Dorzolamide is a non-bacteriostatic sulfonamide derivative and a topical carbonic anhydrase (CA) inhibitor . Its primary targets are the carbonic anhydrase II and IV enzymes located in the ciliary epithelium of the eye . These enzymes play a crucial role in regulating ion balance and fluid pressure in the eyes .

Mode of Action

Dorzolamide works by reversibly inhibiting the carbonic anhydrase II and IV enzymes . This inhibition blocks the conversion of carbonic acid into bicarbonate ions, which in turn reduces fluid transport and decreases the production of aqueous humor . This leads to a reduction in intraocular pressure (IOP), which is the desired therapeutic effect .

Biochemical Pathways

The inhibition of carbonic anhydrase enzymes by Dorzolamide disrupts the normal biochemical pathways in the eye. By blocking the conversion of carbonic acid into bicarbonate ions, it reduces the secretion of hydrogen ions at the renal tubule and increases the renal excretion of sodium, potassium, bicarbonate, and water . This results in a decrease in the production of aqueous humor, thereby reducing IOP .

Pharmacokinetics

After topical administration, Dorzolamide reaches systemic circulation where it accumulates in red blood cells (RBCs) during chronic dosing as a result of binding to CA-II . It is slowly metabolized to N-desethyl metabolite, which is less potent than the parent drug . The elimination half-life is very long, over 4 months, and elimination occurs via the urine as unchanged drug and metabolite . The duration of action is between 8 to 12 hours .

Result of Action

The primary molecular effect of Dorzolamide is the reduction of intraocular pressure. By inhibiting the carbonic anhydrase enzymes, it decreases the production of aqueous humor, leading to a decrease in IOP . This can help prevent nerve damage and loss of vision in patients with glaucoma .

Action Environment

The efficacy and stability of Dorzolamide can be influenced by environmental factors such as temperature and light. It is recommended to store Dorzolamide at a temperature between 15°C to 30°C (59°F to 86°F) and protect it from light . Additionally, systemic absorption of Dorzolamide can be reduced by using eyelid closure or nasolacrimal occlusion when applying the medication .

Safety and Hazards

Dorzolamide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause damage to organs through prolonged or repeated exposure . More detailed safety and hazard information can be found in its safety data sheet .

将来の方向性

A study titled “Dorzolamide/Timolol Fixed Combination: Learning from the Past and Looking Toward the Future” discusses the future directions of Dorzolamide . The study reviews the key clinical attributes of preserved dorzolamide/timolol fixed combination (DTFC) and the emerging potential of preservative-free (PF) DTFC .

特性

IUPAC Name

(4S,6S)-4-(ethylamino)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O4S3/c1-3-12-8-4-6(2)18(13,14)10-7(8)5-9(17-10)19(11,15)16/h5-6,8,12H,3-4H2,1-2H3,(H2,11,15,16)/t6-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAVUPMFITXYVAF-XPUUQOCRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CC(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN[C@H]1C[C@@H](S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7022960
Record name Dorzolamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7022960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Dorzolamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015007
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

6.99e-01 g/L
Record name Dorzolamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015007
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Elevated intraocular pressure is a characteristic manifestation of ocular hypertension or open-angle glaucoma. The level of intraocular pressure (IOP) is governed by the balance between the production of aqueous humour (by ocular ciliary processes) and its outflow from the anterior segment of the eye via trabecular (conventional) or uveoscleral (unconventional) pathways. When there is an increase in the resistance to the trabecular outflow of aqueous humour, the intraocular pressure is elevated. Subsequently, optic nerve damage can occur from blood flow restrictions and mechanical distortion of ocular structures. Optic nerve damage can further result in optic disc cupping and progressive visual field loss (and blindness in some cases). Carbonic anhydrase (CA) is a ubiquitous enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate ions and dehydration of carbonic acid. In the ocular ciliary processes, the local production of bicarbonate by CAs promotes sodium and fluid transport. CA-II is a key isoenzyme found primarily in red blood cells (RBCs) that regulates aqueous humour production. Dorzolamide is a highly specific CA-II inhibitor, where it displays a 4000-fold higher affinity for carbonic anhydrase II than carbonic anhydrase I. The inhibition of CA-II in the ciliary process disrupts the formation of bicarbonate ions and reduces sodium and fluid transport, which leads to decreased aqueous humour secretion and reduced intraocular pressure.
Record name Dorzolamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00869
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Dorzolamide

CAS RN

120279-96-1
Record name Dorzolamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120279-96-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dorzolamide [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120279961
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dorzolamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00869
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dorzolamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7022960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DORZOLAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JDX055TW1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Dorzolamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015007
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

283 - 285 °C
Record name Dorzolamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00869
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dorzolamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015007
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dorzolamide
Reactant of Route 2
Dorzolamide
Reactant of Route 3
Dorzolamide
Reactant of Route 4
Dorzolamide
Reactant of Route 5
Dorzolamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Dorzolamide

Q & A

Q1: What is the primary mechanism of action of Dorzolamide Hydrochloride?

A1: Dorzolamide Hydrochloride, a topical carbonic anhydrase inhibitor (CAI), exerts its therapeutic effect by inhibiting the enzymatic activity of carbonic anhydrase, particularly carbonic anhydrase II (CA-II) [, , ]. This enzyme plays a crucial role in the formation of aqueous humor within the eye.

Q2: How does Dorzolamide Hydrochloride's inhibition of carbonic anhydrase lead to a reduction in intraocular pressure (IOP)?

A2: By inhibiting CA-II in the ciliary body, Dorzolamide Hydrochloride disrupts the normal production of bicarbonate ions, which are essential for aqueous humor formation []. This disruption ultimately leads to a decrease in the rate of aqueous humor production, effectively lowering IOP [, ].

Q3: Does Dorzolamide Hydrochloride exhibit any effects on ocular blood flow?

A3: Research suggests that Dorzolamide Hydrochloride acts as a ciliary vasodilator, increasing ciliary blood flow while having no significant effect on choroidal blood flow at the posterior pole in rabbits []. Studies in humans have also shown improvements in various hemodynamic parameters of intraocular and periocular vessels after topical Dorzolamide Hydrochloride administration, indicating potential benefits for ocular blood supply [].

Q4: What is the molecular formula and weight of Dorzolamide Hydrochloride?

A4: Dorzolamide Hydrochloride is represented by the molecular formula C10H16N2O4S3 · HCl, with a molecular weight of 360.9 g/mol.

Q5: How does the pH of Dorzolamide Hydrochloride eye drops affect its ocular delivery?

A6: Dorzolamide Hydrochloride is more effectively delivered into the eye from acidic solutions compared to neutral solutions []. While the marketed formulation (Trusopt®) has a pH of 5.6, increasing the pH to physiological levels significantly reduces local irritation []. This highlights the challenge in balancing drug delivery efficacy with patient comfort.

Q6: Does Dorzolamide Hydrochloride exhibit any catalytic properties?

A6: Dorzolamide Hydrochloride itself does not possess catalytic activity. Its therapeutic effect stems from its ability to inhibit the catalytic activity of the enzyme carbonic anhydrase.

Q7: How does the structure of Dorzolamide Hydrochloride contribute to its selectivity for CA-II over CA-I?

A8: While not explicitly stated in the provided papers, the higher affinity of Dorzolamide Hydrochloride for CA-II over CA-I [] suggests specific structural features contribute to this selectivity. This difference in affinity is crucial in minimizing systemic side effects associated with broader carbonic anhydrase inhibition.

Q8: What formulation strategies have been explored to improve the delivery and efficacy of Dorzolamide Hydrochloride?

A9: Researchers are exploring novel formulations, such as Dorzolamide Hydrochloride-loaded nanoliposomes [], to enhance drug delivery to the eye. These nanoliposomes demonstrate enhanced corneal permeation, potentially leading to a longer duration of action and reduced dosing frequency [, ].

Q9: How is Dorzolamide Hydrochloride absorbed and distributed in the body?

A10: When administered topically to the eye, Dorzolamide Hydrochloride exhibits minimal systemic absorption []. This localized delivery is crucial for reducing the risk of systemic side effects associated with oral CAIs.

Q10: What is the primary route of elimination for Dorzolamide Hydrochloride?

A11: Following topical administration, Dorzolamide Hydrochloride is primarily eliminated unchanged in the urine [].

Q11: How does the pharmacokinetic profile of Dorzolamide Hydrochloride compare to that of oral CAIs?

A12: Unlike oral CAIs that achieve significant plasma concentrations, topical Dorzolamide Hydrochloride results in plasma levels below the detection limit (5 ng/ml) even at steady state []. This difference is key to its improved safety profile compared to oral CAIs.

Q12: Does the pharmacokinetic profile of Dorzolamide Hydrochloride change when administered in combination with other ocular hypotensive agents?

A13: While Dorzolamide Hydrochloride is generally well-tolerated, studies have reported that the incidence of ocular discomfort, such as burning and stinging upon instillation, is significantly higher when it's combined with Timolol compared to its use as monotherapy or compared to Brinzolamide/Timolol fixed combination [, ].

Q13: Are there any known factors that could affect the pharmacokinetics of Dorzolamide Hydrochloride?

A14: Research suggests that the pharmacokinetics of Dorzolamide Hydrochloride, particularly its distribution within red blood cells, might be affected by factors such as dosage and the presence of its N-deethylated metabolite []. Further research is needed to fully understand the clinical implications of these interactions.

Q14: How does the long-term use of Dorzolamide Hydrochloride impact its safety and efficacy?

A15: Studies indicate that Dorzolamide Hydrochloride remains well-tolerated for up to two years, both as monotherapy and in combination with other agents like Timolol and/or Pilocarpine []. Importantly, the frequency of drug-related adverse events appears to decrease after the first year of treatment [], suggesting potential long-term benefits.

Q15: How does the IOP-lowering effect of topical Dorzolamide Hydrochloride compare to that of oral acetazolamide?

A16: Clinical studies have shown that topical 2% Dorzolamide Hydrochloride, while effective, is not as potent as systemically administered acetazolamide in reducing aqueous humor flow and lowering IOP [].

Q16: Does Dorzolamide Hydrochloride provide additional IOP lowering when added to a treatment regimen already containing Timolol?

A17: Research suggests that adding Dorzolamide Hydrochloride to Timolol therapy can provide additional IOP reduction, particularly during the nighttime, and lead to lower IOP fluctuations over a 24-hour period [, ]. This highlights the potential of combination therapy for more comprehensive IOP control.

Q17: Are there any reported side effects associated with the topical use of Dorzolamide Hydrochloride?

A19: While generally well-tolerated, Dorzolamide Hydrochloride has been associated with local ocular side effects such as burning, stinging, and bitter taste [, , ].

Q18: How does the binding of Dorzolamide Hydrochloride and its metabolite to erythrocytes impact its ocular availability?

A21: Both Dorzolamide Hydrochloride and its N-deethylated metabolite exhibit binding to erythrocytes, primarily to carbonic anhydrase enzymes [, ]. This binding, while contributing to the drug's long duration of action, also influences its ocular availability and overall pharmacokinetic profile.

Q19: What methods are commonly employed to assess the effects of Dorzolamide Hydrochloride on aqueous humor dynamics?

A22: Researchers use techniques such as fluorophotometry to measure aqueous humor flow rate and assess the drug's impact on aqueous humor dynamics [, , ]. This allows for a direct evaluation of Dorzolamide Hydrochloride's effect on a key factor contributing to IOP.

Q20: Does Dorzolamide Hydrochloride exhibit any specific solubility or dissolution challenges in its formulation?

A23: While the research papers don't delve into specific solubility issues, the development of Dorzolamide Hydrochloride as a topical medication involved a focus on ensuring adequate water and solvent solubility for optimal corneal penetration [].

Q21: What are the alternatives to Dorzolamide Hydrochloride for treating glaucoma?

A24: Several alternative medications are available for glaucoma management, including other topical CAIs like Brinzolamide, prostaglandin analogs like Latanoprost and Travoprost, beta-blockers like Timolol, and alpha-agonists like Brimonidine [, , , , , , ]. The choice of therapy depends on individual patient factors and treatment goals.

Q22: What were the key milestones in the development of topical carbonic anhydrase inhibitors like Dorzolamide Hydrochloride?

A25: The development of Dorzolamide Hydrochloride represents a significant milestone in glaucoma treatment, offering a topical alternative to oral CAIs like acetazolamide, which are often associated with systemic side effects [, , ].

Q23: How has the research on Dorzolamide Hydrochloride contributed to a better understanding of ocular physiology and pharmacology?

A26: The research on Dorzolamide Hydrochloride has advanced our understanding of the role of carbonic anhydrase in aqueous humor dynamics and ocular blood flow [, , ]. This knowledge is crucial for developing new and improved therapies for glaucoma and other ocular diseases.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。